5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine

Lipophilicity Drug-likeness Physicochemical property comparison

5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine (CAS 1328998-37-3, molecular formula C₉H₆F₃N₃OS, molecular weight 261.23 g/mol) is a heterocyclic building block featuring a 2-aminothiazole core linked via an ether bridge to a 5-(trifluoromethyl)pyridin-2-yl moiety. Computed properties from PubChem include XLogP3-AA of 2.6, one hydrogen bond donor, eight hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C9H6F3N3OS
Molecular Weight 261.23 g/mol
Cat. No. B8090291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine
Molecular FormulaC9H6F3N3OS
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)OC2=CN=C(S2)N
InChIInChI=1S/C9H6F3N3OS/c10-9(11,12)5-1-2-6(14-3-5)16-7-4-15-8(13)17-7/h1-4H,(H2,13,15)
InChIKeyHOKDEOCQYCDJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine (CAS 1328998-37-3): Physicochemical Identity, Computed Properties, and Comparator Landscape for Procurement Evaluation


5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine (CAS 1328998-37-3, molecular formula C₉H₆F₃N₃OS, molecular weight 261.23 g/mol) is a heterocyclic building block featuring a 2-aminothiazole core linked via an ether bridge to a 5-(trifluoromethyl)pyridin-2-yl moiety [1]. Computed properties from PubChem include XLogP3-AA of 2.6, one hydrogen bond donor, eight hydrogen bond acceptors, and two rotatable bonds [1]. The compound belongs to the broader 2-aminothiazole class, which has been extensively patented as kinase inhibitor scaffolds, particularly for tyrosine kinases including c-kit, bcr-abl, and spleen tyrosine kinase (SYK) [2][3]. It is commercially available from multiple vendors at purities of 95–98%, typically for laboratory research use . IMPORTANT CAVEAT: As of the search date, no peer-reviewed primary research articles or public bioassay database entries containing quantitative biological activity data (IC₅₀, Kd, EC₅₀) were identified for this specific compound.

Why In-Class Aminothiazole Building Blocks Cannot Substitute for 5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine in Scaffold-Oriented Synthesis


Despite belonging to the same 2-aminothiazole family, 5-((5-(trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine is structurally differentiated from its closest analogs by three features: (1) an ether (–O–) linker between the thiazole 5-position and pyridine 2-position, as opposed to a direct C–C bond or methylene linker found in analogs; (2) the trifluoromethyl group positioned at the pyridine 5-position (para to the ether linkage); and (3) the presence of the oxygen atom in the linker, which adds both a hydrogen bond acceptor site and polarity absent in the C–C linked analog 4-(5-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine (MW 245.23, C₉H₆F₃N₃S) [1]. These structural differences result in measurable computed property divergence: the target compound has an XLogP3-AA of 2.6 versus 2.4 for the methylene-linked regioisomer 5-((6-(trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine and 1.2 for the non-fluorinated 4-(pyridin-2-yl)thiazol-2-amine, reflecting a 2.2-fold increase in computed lipophilicity over the non-CF₃ analog [2][3]. In scaffold-oriented medicinal chemistry programs where linker atom identity (O vs. CH₂ vs. direct bond) and CF₃ ring position directly influence target binding and pharmacokinetic properties, generic in-class substitution is chemically invalid [4].

Quantitative Differentiation Evidence for 5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) of the Ether-Linked CF₃-Pyridyl Thiazolamine Versus C–C Linked and Non-Fluorinated Analogs

The target compound's computed XLogP3-AA of 2.6 is 2.2-fold higher than that of the non-fluorinated, C–C linked analog 4-(pyridin-2-yl)thiazol-2-amine (XLogP3-AA 1.2) and moderately higher than the methylene-linked regioisomer 5-((6-(trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine (XLogP3-AA 2.4) [1][2][3]. This lipophilicity differential is driven by the combination of the –CF₃ group and the ether oxygen, which, despite adding polarity locally, is outweighed by the overall hydrophobic contribution of the trifluoromethyl substituent. The 1.4 log unit difference versus the non-CF₃ analog corresponds to an approximately 25-fold difference in theoretical octanol-water partition coefficient.

Lipophilicity Drug-likeness Physicochemical property comparison

Hydrogen Bond Acceptor Capacity: Ether Linker Differentiation from C–C Linked and Thioether Analogs

The target compound possesses 8 computed hydrogen bond acceptor (HBA) sites versus 4 HBA for the direct C–C linked non-fluorinated analog 4-(pyridin-2-yl)thiazol-2-amine and 7 HBA for the methylene-linked CF₃ regioisomer [1][2][3]. The additional HBA capacity derives from the ether oxygen linker, which is absent in the C–C linked analog 4-(5-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine (C₉H₆F₃N₃S, no oxygen atom) and from the combination of the pyridine nitrogen, thiazole nitrogen and sulfur, and trifluoromethyl fluorine atoms that collectively contribute to the acceptor count. This HBA count of 8 places the target compound well above the typical range for orally bioavailable drug-like molecules (Rule of 5 recommends HBA ≤ 10) but differentiates it as a more polar scaffold than its C–C linked counterpart.

Hydrogen bonding Linker chemistry Molecular recognition

Rotatable Bond and Conformational Flexibility Comparison: Ether-Linked Versus Methylene-Linked and Directly Bonded Analogs

The target compound has 2 computed rotatable bonds, identical to the methylene-linked regioisomer 5-((6-(trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine (2 rotatable bonds) but double the count of the directly C–C linked 4-(pyridin-2-yl)thiazol-2-amine (1 rotatable bond) [1][2][3]. The ether linkage (–O–) between the thiazole 5-position and pyridine 2-position introduces an additional rotational degree of freedom compared to directly bonded biaryl systems, while maintaining the same rotatable bond count as the methylene-linked variant. This conformational property is significant because the ether oxygen allows for different angular geometry (C–O–C bond angle ~110–120°) compared to the methylene linker (C–CH₂–C bond angle ~109.5°), potentially resulting in distinct three-dimensional spatial arrangements of the pyridine and thiazole rings [4].

Conformational analysis Molecular flexibility Scaffold design

Purity Specification Benchmarking Across Commercial Suppliers

Among identified commercial suppliers, the compound is available at purities of 97% (CymitQuimica, Ref. 10-F606418), 98% (Chemenu, Cat. CM562121; Leyan, Cat. 1179107; MolCore), and ≥95% (benchchem and others) . By comparison, the structurally related analog 5-((6-(trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine is listed at ≥95% purity from Chemenu (Cat. CM556540) and 95% from AKSci . The target compound's availability at 98% purity from multiple ISO-certified suppliers (MolCore specifically markets ISO certification) provides a documented quality floor for procurement decisions. No analytical characterization data (NMR, HPLC traces) beyond vendor certificates of analysis were identified in the public domain.

Chemical procurement Quality specification Vendor comparison

Evidence-Supported Application Scenarios for 5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine in Scientific Research and Procurement


Scaffold-Hopping in Kinase Inhibitor Medicinal Chemistry Requiring Ether-Linked Pyridyl-Thiazole Cores

Based on the compound's structural features (ether linker, CF₃ at pyridine 5-position) and the established kinase inhibitor activity of the broader 2-aminothiazole class documented in patents US8183263B2 and US8088806B2 [1][2], this compound serves as a differentiated scaffold for kinase inhibitor medicinal chemistry programs. The ether linkage provides a conformational profile distinct from C–C linked analogs, with the additional HBA site (ether oxygen, contributing to a total of 8 HBA vs. 4 for the non-fluorinated C–C analog) and higher lipophilicity (XLogP3-AA 2.6 vs. 1.2) enabling exploration of chemical space inaccessible to simpler 4-(pyridin-2-yl)thiazol-2-amine derivatives . Users should note that no target-specific kinase inhibition data exist for this exact compound; scaffold suitability must be verified through proprietary screening.

Physicochemical Property Probe for logP-Dependent ADME Optimization in Lead Series

The compound's computed XLogP3-AA of 2.6, which is 1.4 log units higher than the non-fluorinated analog and 0.2 units higher than the methylene-linked regioisomer, makes it a useful probe molecule for investigating lipophilicity-dependent ADME properties in aminothiazole lead series [1][2]. The combined presence of the –CF₃ group (enhancing metabolic stability) and the ether oxygen (providing polarity modulation) yields a balanced property profile that can be used as a reference point in logP-permeability-metabolic stability optimization campaigns. This application is supported by class-level evidence from the extensive aminothiazole kinase inhibitor patent literature, though direct ADME data for this specific compound are not available in the public domain .

Fragment-Based Drug Discovery (FBDD) Library Expansion with Fluorinated Heterocyclic Building Blocks

With a molecular weight of 261.23 g/mol and 17 heavy atoms, this compound falls within the acceptable fragment range for FBDD libraries, and its ¹⁹F NMR-active trifluoromethyl group provides a direct spectroscopic handle for fragment-based screening by ¹⁹F NMR [1]. The compound offers a differentiated fragment profile from non-fluorinated 2-aminothiazole fragments due to its higher lipophilicity (XLogP 2.6 vs. 1.2) and additional hydrogen bond acceptor capacity (8 vs. 4 HBA), enabling exploration of more lipophilic protein binding sites while maintaining ligand efficiency metrics [2]. The availability of the compound at 98% purity from ISO-certified suppliers supports its use in screening campaigns where high initial purity minimizes false-positive hit rates .

Synthetic Intermediate for Parallel Library Synthesis Targeting Kinase ATP-Binding Pockets

The compound's free 2-amino group on the thiazole ring provides a reactive handle for derivatization (acylation, sulfonylation, reductive amination, urea/thiourea formation), making it a versatile intermediate for generating focused aminothiazole libraries targeting kinase ATP-binding pockets [1]. This application is supported by the general precedent in patents US8183263B2 and WO2014100314, which describe extensive derivatization of 2-aminothiazole scaffolds with heteroaryl substituents to achieve nanomolar kinase inhibition, though these patents do not specifically exemplify this compound [2]. The dual heterocyclic nature (thiazole + pyridine) and the presence of the –CF₃ group place this intermediate within a chemical space associated with favorable kinase selectivity profiles based on class-level precedent.

Quote Request

Request a Quote for 5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.